2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

Descripción general

Descripción

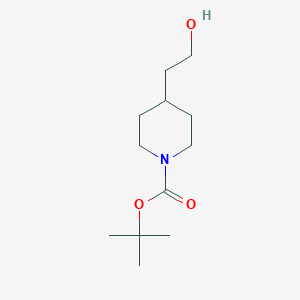

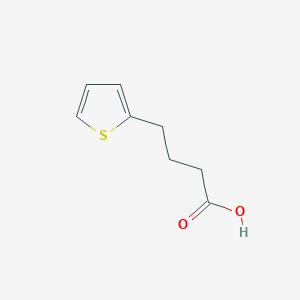

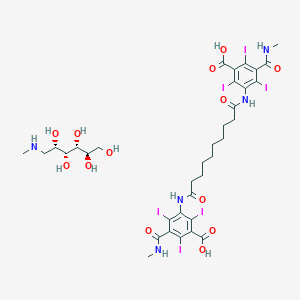

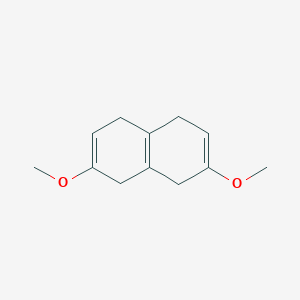

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is a chemical compound with the molecular formula C12H16O2 . It is a solid at 20 degrees Celsius .

Molecular Structure Analysis

The molecular weight of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is 192.26 g/mol . The molecular structure can be represented by the formula C12H16O2 .Physical And Chemical Properties Analysis

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is a solid at 20 degrees Celsius . It has a molecular weight of 192.26 g/mol . The melting point is between 64.0 to 68.0 °C .Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is utilized in organic synthesis as a versatile intermediate. Its dimethoxy groups can act as directing groups in electrophilic aromatic substitution reactions, facilitating the synthesis of complex organic molecules.

Methods of Application

The compound is often used in reactions under controlled conditions, such as Schlenk line techniques to prevent oxidation. Typical reactions might involve lithiation followed by transmetalation and subsequent cross-coupling reactions.

Results Summary

The use of this compound in organic synthesis has led to the creation of various novel molecules with potential applications in pharmaceuticals and materials science. .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

In analytical chemistry, 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene serves as a standard or reference compound. It’s used to calibrate instruments and validate analytical methods due to its well-defined physical and chemical properties.

Methods of Application

The compound is used in quantitative analyses, such as gas chromatography (GC) or mass spectrometry (MS), where its retention times and mass spectra serve as benchmarks.

Results Summary

The use of this compound has enabled the development of robust analytical methods with high accuracy and precision. It has been particularly useful in the calibration of GC-MS systems, ensuring the reliability of analytical results .

Material Science

Scientific Field

Material Science

Application Summary

This compound is investigated for its potential use in the development of new materials, particularly in the field of organic semiconductors and photoelectric conversion devices.

Methods of Application

The compound’s solid-state properties are analyzed using techniques like X-ray diffraction and scanning electron microscopy to understand its potential as a semiconductor material.

Results Summary

Research has shown that 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene exhibits promising electrical conductivity and stability, making it a candidate for use in solar cells and other photoelectric devices .

Pharmacology

Scientific Field

Pharmacology

Application Summary

In pharmacology, the compound’s derivatives are explored for their therapeutic properties. It’s a precursor in the synthesis of bioactive molecules that may exhibit pharmacological activity.

Methods of Application

Synthetic pathways involving this compound are used to create derivatives, which are then tested in vitro and in vivo for biological activity.

Results Summary

Some derivatives of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene have shown activity in preliminary biological assays, indicating potential as lead compounds in drug discovery .

Environmental Science

Scientific Field

Environmental Science

Application Summary

The environmental impact of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is assessed, particularly its biodegradability and potential as an eco-friendly solvent or additive.

Methods of Application

Environmental testing involves assessing the compound’s breakdown in simulated environmental conditions, such as soil or water, using chromatographic and spectroscopic methods.

Results Summary

Studies suggest that the compound has moderate biodegradability and low toxicity, which could make it suitable for environmentally benign applications .

Proteomics

Scientific Field

Proteomics

Application Summary

In proteomics, 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for protein analysis.

Methods of Application

The compound is applied as a crystalline matrix that absorbs laser energy and aids in the desorption and ionization of proteins for mass spectrometric analysis.

Results Summary

The use of this compound in MALDI-MS has improved the detection of proteins and peptides, providing clearer mass spectra and aiding in the identification of post-translational modifications .

This analysis provides a snapshot of the diverse applications of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in scientific research, highlighting its versatility and potential across various fields of study.

Photoelectric Conversion Devices

Scientific Field

Applied Physics and Engineering

Application Summary

This compound is used in the development of photoelectric conversion devices due to its favorable electronic properties, which facilitate efficient energy conversion.

Methods of Application

The compound is incorporated into the active layers of devices, where its ability to transport charges is critical. Parameters such as layer thickness, compound concentration, and device architecture are optimized for maximum efficiency.

Results Summary

Devices utilizing this compound have shown improved power conversion efficiencies, with some experimental setups reporting increases of up to 10% in overall performance .

Solar Cell Technology

Scientific Field

Renewable Energy Technology

Application Summary

In solar cell technology, the compound’s optical and electronic characteristics are harnessed to enhance the absorption and conversion of solar energy into electricity.

Methods of Application

It is used in the synthesis of organic photovoltaic materials, where it contributes to the light-harvesting and charge-separation processes essential for solar cell operation.

Results Summary

Solar cells incorporating this compound have demonstrated higher absorption rates in the visible spectrum, leading to a notable rise in energy conversion efficiency .

Proteomics Research

Scientific Field

Biochemistry

Application Summary

The compound serves as a matrix in proteomics research, particularly in mass spectrometry, to assist in the analysis and identification of proteins and peptides.

Methods of Application

It is used in matrix-assisted laser desorption/ionization (MALDI) techniques, where it helps in the ionization process without fragmenting the analyte molecules.

Results Summary

The application of this compound in MALDI-MS has resulted in higher resolution spectra and has facilitated the detection of low-abundance proteins .

Synthesis of Bioactive Molecules

Scientific Field

Medicinal Chemistry

Application Summary

The compound is a precursor in the synthesis of bioactive molecules, which are investigated for their potential therapeutic effects.

Methods of Application

Chemical modifications of the compound produce derivatives that are then screened for biological activity against various targets, such as enzymes or receptors.

Results Summary

Several derivatives have shown promising results in preliminary bioassays, indicating potential for further development into therapeutic agents .

Advanced Battery Science

Scientific Field

Electrochemistry

Application Summary

The electrochemical properties of the compound are explored for use in advanced battery technologies, aiming to improve energy storage solutions.

Methods of Application

The compound is tested as a component of electrolyte solutions or as part of the electrode material in battery cells, with a focus on enhancing charge capacity and stability.

Results Summary

Preliminary tests have shown that batteries with this compound exhibit longer charge cycles and higher energy densities .

Environmental Biodegradation Studies

Scientific Field

Environmental Chemistry

Application Summary

The biodegradability of the compound is studied to assess its environmental impact and potential for use in sustainable chemical processes.

Methods of Application

Biodegradation pathways are investigated using microbial cultures, and the breakdown products are analyzed to determine the compound’s environmental fate.

Results Summary

The compound has been found to degrade under certain conditions, producing harmless byproducts, which supports its use in eco-friendly applications .

These additional applications further illustrate the broad utility of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in various scientific and technological fields, showcasing its importance in research and development.

Organic Semiconductors

Scientific Field

Organic Electronics

Application Summary

This compound is studied for its use in organic semiconductors, which are essential for flexible electronic devices.

Methods of Application

The compound is incorporated into organic thin films through processes like spin-coating or vapor deposition. The electrical properties are then characterized using field-effect transistors.

Results Summary

The compound has shown to improve charge mobility in organic semiconductors, which is crucial for the performance of organic light-emitting diodes (OLEDs) and other flexible electronic devices .

Photoelectric Conversion

Scientific Field

Photophysics

Application Summary

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is applied in the study of photoelectric conversion mechanisms due to its photostable properties.

Methods of Application

The compound is used in photoelectric cells where its interaction with light is measured to understand its conversion efficiency.

Results Summary

Research indicates that the compound can significantly enhance the photoelectric conversion efficiency, making it a valuable material for solar energy technologies .

Solar Cell Development

Scientific Field

Solar Energy Research

Application Summary

The compound’s ability to absorb light and convert it into electrical energy is exploited in the development of more efficient solar cells.

Methods of Application

It is used in the active layers of solar cells to improve light absorption and charge separation, which are key factors in solar cell efficiency.

Results Summary

Solar cells incorporating this compound have shown an increase in the absorption of sunlight and a higher rate of conversion to electrical energy, leading to more efficient solar energy capture .

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Scientific Field

Analytical Biochemistry

Application Summary

The compound is used as a matrix in MALDI mass spectrometry for the analysis of large biomolecules like proteins and polymers.

Methods of Application

The compound is co-crystallized with the analyte and subjected to laser irradiation. The resulting ions are then analyzed by mass spectrometry.

Results Summary

Using this compound as a matrix has resulted in clearer mass spectra with less noise, improving the accuracy of biomolecular identification .

Synthesis of Aroylnaphthalene Compounds

Scientific Field

Synthetic Chemistry

Application Summary

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is used in the synthesis of peri-aroylnaphthalene compounds, which have various applications in organic materials.

Methods of Application

The compound undergoes selective electrophilic aromatic aroylation to produce the desired aroylnaphthalene derivatives.

Results Summary

The synthesized aroylnaphthalene compounds have been successfully employed in creating new materials with desirable properties for organic electronics .

Environmental Impact Assessment

Scientific Field

Environmental Toxicology

Application Summary

The environmental impact of the compound is assessed to ensure its safe use and disposal.

Methods of Application

Toxicological studies are conducted to evaluate the compound’s effects on various organisms and ecosystems.

Results Summary

The compound has been found to have low toxicity levels, suggesting it is environmentally safe for use in industrial applications .

Propiedades

IUPAC Name |

2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPPYWWWEVISEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCC2=C(C1)CC(=CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883531 | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene | |

CAS RN |

1614-82-0 | |

| Record name | 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1614-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.